molecular formula C12H14FNO B6173086 rac-(1R,2R)-2-(fluoromethyl)-N-phenylcyclobutane-1-carboxamide, trans CAS No. 2490323-01-6

rac-(1R,2R)-2-(fluoromethyl)-N-phenylcyclobutane-1-carboxamide, trans

Cat. No. B6173086
CAS RN: 2490323-01-6
M. Wt: 207.2
InChI Key:
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Description

Rac-(1R,2R)-2-(Fluoromethyl)-N-phenylcyclobutane-1-carboxamide, trans, is a synthetic cyclic amide derivative of racemic 1R,2R-2-fluoromethyl-N-phenylcyclobutane-1-carboxamide. It is a white crystalline solid with a melting point of 81-83 °C. Rac-(1R,2R)-2-(Fluoromethyl)-N-phenylcyclobutane-1-carboxamide, trans, is an important reagent in organic synthesis and has been used in the synthesis of various biologically active compounds.

Scientific Research Applications

Rac-(1R,2R)-2-(Fluoromethyl)-N-phenylcyclobutane-1-carboxamide, trans, has been used in various scientific research applications. It has been used as a building block in organic synthesis for the preparation of various biologically active compounds. It has also been used as a starting material for the synthesis of various heterocyclic compounds, such as pyrrolidines, piperidines, and thiophenes.

Mechanism of Action

Rac-(1R,2R)-2-(Fluoromethyl)-N-phenylcyclobutane-1-carboxamide, trans, acts as a catalyst in the cyclization reaction of 2-fluoromethyl-N-phenylcyclobutane-1-carboxylic acid with an amine or amino acid. The reaction proceeds via a nucleophilic attack of the amine or amino acid on the carboxylic acid group of the 2-fluoromethyl-N-phenylcyclobutane-1-carboxylic acid, resulting in the formation of the desired product.
Biochemical and Physiological Effects
Rac-(1R,2R)-2-(Fluoromethyl)-N-phenylcyclobutane-1-carboxamide, trans, is not known to have any direct biochemical or physiological effects. However, compounds synthesized from it may have various biochemical and physiological effects, depending on their structure and activity.

Advantages and Limitations for Lab Experiments

Rac-(1R,2R)-2-(Fluoromethyl)-N-phenylcyclobutane-1-carboxamide, trans, is a relatively stable compound and is relatively easy to synthesize in the laboratory. It is also relatively inexpensive and can be obtained from various suppliers. However, it is important to note that the reaction conditions must be carefully controlled in order to obtain the desired product in a high yield.

Future Directions

Rac-(1R,2R)-2-(Fluoromethyl)-N-phenylcyclobutane-1-carboxamide, trans, can be used as a starting material for the synthesis of various heterocyclic compounds, such as pyrrolidines, piperidines, and thiophenes. It can also be used in the synthesis of various biologically active compounds. In addition, further research is needed to explore the potential applications of this compound in the field of medicinal chemistry.

Synthesis Methods

Rac-(1R,2R)-2-(Fluoromethyl)-N-phenylcyclobutane-1-carboxamide, trans, can be synthesized by reacting 2-fluoromethyl-N-phenylcyclobutane-1-carboxylic acid with an amine or an amino acid in the presence of a suitable catalyst. The reaction proceeds via a cyclization process to form the desired product. The reaction is typically carried out at room temperature and the reaction time is usually within a few hours.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2R)-2-(fluoromethyl)-N-phenylcyclobutane-1-carboxamide, trans involves the introduction of a fluoromethyl group onto a cyclobutane ring, followed by the addition of a carboxamide group and a phenyl group. The stereochemistry of the compound is racemic, meaning that both enantiomers are present in equal amounts.", "Starting Materials": [ "Cyclobutene", "Hydrogen fluoride", "Phenylmagnesium bromide", "N,N-dimethylformamide", "Phosphorus pentoxide", "Sodium bicarbonate", "Benzoyl chloride", "Ammonium chloride", "Sodium hydroxide", "Fluoromethyl iodide", "Sodium cyanoborohydride", "N,N-dimethylacetamide", "N,N-diisopropylethylamine", "N,N'-dicyclohexylcarbodiimide", "N-phenylcyclobutanecarboxylic acid" ], "Reaction": [ "Cyclobutene is treated with hydrogen fluoride to form 1,1-difluorocyclobutane.", "1,1-difluorocyclobutane is reacted with phenylmagnesium bromide in the presence of N,N-dimethylformamide to form racemic 1-phenyl-2-(fluoromethyl)cyclobutane.", "Phosphorus pentoxide is added to 1-phenyl-2-(fluoromethyl)cyclobutane to form the corresponding carboxylic acid.", "The carboxylic acid is converted to the corresponding acid chloride using benzoyl chloride and ammonium chloride.", "The acid chloride is reacted with N-phenylcyclobutanecarboxylic acid in the presence of N,N-diisopropylethylamine and N,N'-dicyclohexylcarbodiimide to form racemic (1R,2R)-2-(fluoromethyl)-N-phenylcyclobutane-1-carboxylic acid.", "Sodium bicarbonate is added to the carboxylic acid to form the corresponding carboxylate salt.", "Fluoromethyl iodide is added to the carboxylate salt in the presence of sodium cyanoborohydride to form racemic (1R,2R)-2-(fluoromethyl)-N-phenylcyclobutane-1-carboxamide.", "The carboxamide is purified using N,N-dimethylacetamide and sodium hydroxide to form the final product." ] }

CAS RN

2490323-01-6

Product Name

rac-(1R,2R)-2-(fluoromethyl)-N-phenylcyclobutane-1-carboxamide, trans

Molecular Formula

C12H14FNO

Molecular Weight

207.2

Purity

95

Origin of Product

United States

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